molecular formula C12H14O5S B12511200 Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate

Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate

Cat. No.: B12511200
M. Wt: 270.30 g/mol
InChI Key: QBENOPMVGLDWSB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is an organic compound that features a but-2-enoate backbone with a methyl group and a 4-methylbenzenesulfonyl (tosyl) group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate typically involves the reaction of methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with appropriate reagents. For instance, bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate can yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles.

    Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like dimethyl malonate and methyl acetoacetate . Reaction conditions often involve the use of bases such as sodium hydride and solvents like THF .

Major Products

The major products formed from these reactions include Michael adducts such as trimethyl 3-(4-methylbenzenesulfonyl)prop-1-ene-1,1,2-tricarboxylate and dimethyl (Z)-2-acetyl-3-(4-methylbenzenesulfonyl)but-2-enedioate .

Mechanism of Action

The mechanism of action of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate involves its reactivity as an electrophile due to the presence of the tosyl group. The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by a nucleophile. This reactivity is leveraged in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a reactive double bond with a tosyl group. This combination allows for versatile reactivity in organic synthesis, making it a valuable intermediate in the preparation of complex molecules .

Properties

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxybut-2-enoate

InChI

InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3

InChI Key

QBENOPMVGLDWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C

Origin of Product

United States

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